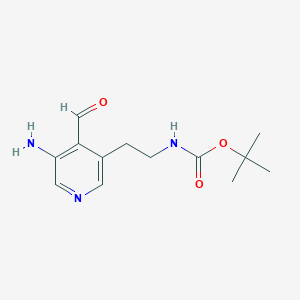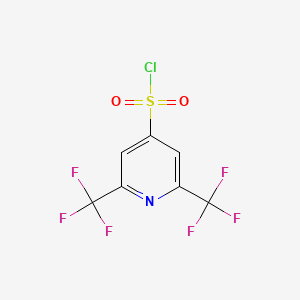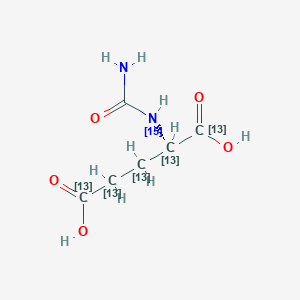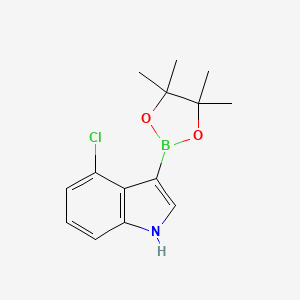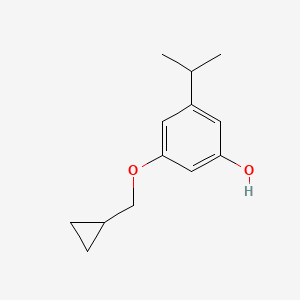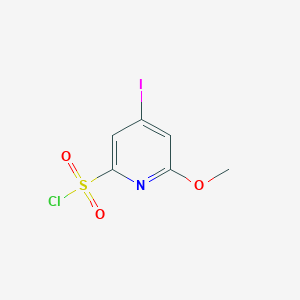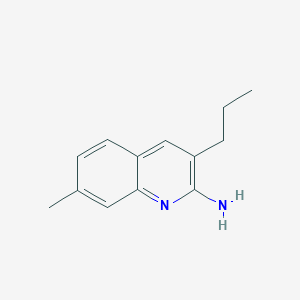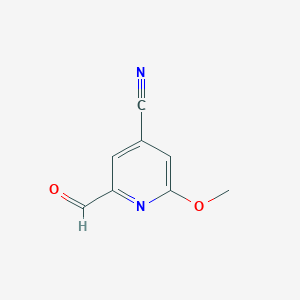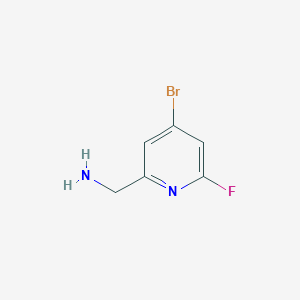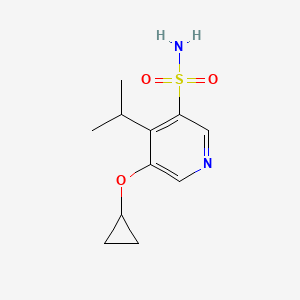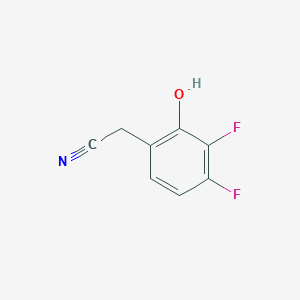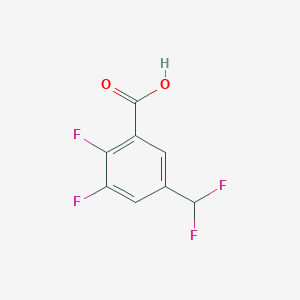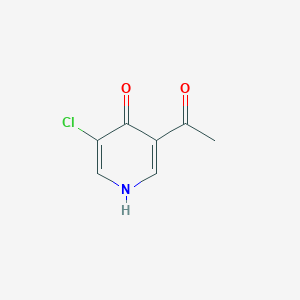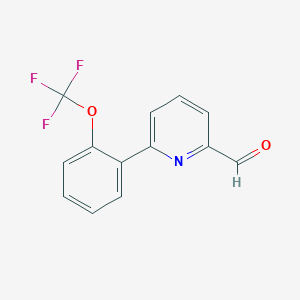
6-(2-(Trifluoromethoxy)phenyl)picolinaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(2-(Trifluoromethoxy)phenyl)picolinaldehyde is a chemical compound that features a trifluoromethoxy group attached to a phenyl ring, which is further connected to a picolinaldehyde moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-(Trifluoromethoxy)phenyl)picolinaldehyde typically involves the introduction of the trifluoromethoxy group to a suitable precursor. One common method includes the reaction of a picolinaldehyde derivative with a trifluoromethoxy-substituted phenylboronic acid under palladium-catalyzed cross-coupling conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst like Pd(PPh3)4 in a solvent such as toluene .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques, which offer advantages in terms of scalability and efficiency. The use of flow reactors allows for precise control over reaction conditions, leading to higher yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
6-(2-(Trifluoromethoxy)phenyl)picolinaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the trifluoromethoxy group.
Major Products Formed
Oxidation: 6-(2-(Trifluoromethoxy)phenyl)picolinic acid.
Reduction: 6-(2-(Trifluoromethoxy)phenyl)picolinyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
6-(2-(Trifluoromethoxy)phenyl)picolinaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the development of advanced materials with unique properties.
Wirkmechanismus
The mechanism of action of 6-(2-(Trifluoromethoxy)phenyl)picolinaldehyde involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and proteins. The aldehyde group can form covalent bonds with nucleophilic sites on target molecules, leading to the modulation of their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-(3-(Trifluoromethoxy)phenyl)picolinaldehyde
- 6-(4-(Trifluoromethoxy)phenyl)picolinaldehyde
- 6-(2-(Trifluoromethyl)phenyl)picolinaldehyde
Uniqueness
6-(2-(Trifluoromethoxy)phenyl)picolinaldehyde is unique due to the specific positioning of the trifluoromethoxy group, which influences its chemical reactivity and biological activity. The trifluoromethoxy group provides increased stability and lipophilicity compared to other fluorinated substituents, making it a valuable compound in various research and industrial applications.
Eigenschaften
Molekularformel |
C13H8F3NO2 |
|---|---|
Molekulargewicht |
267.20 g/mol |
IUPAC-Name |
6-[2-(trifluoromethoxy)phenyl]pyridine-2-carbaldehyde |
InChI |
InChI=1S/C13H8F3NO2/c14-13(15,16)19-12-7-2-1-5-10(12)11-6-3-4-9(8-18)17-11/h1-8H |
InChI-Schlüssel |
TWDBFAPKHYRBOD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C2=CC=CC(=N2)C=O)OC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


